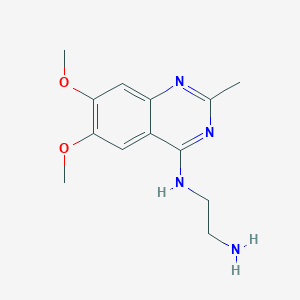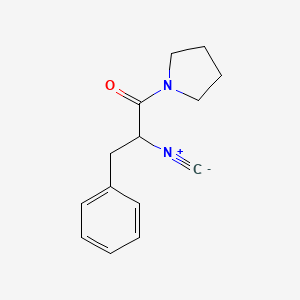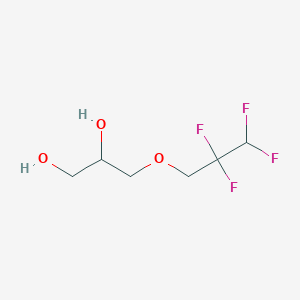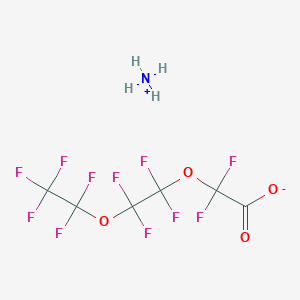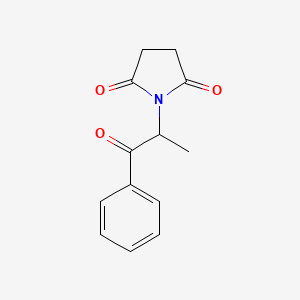![molecular formula C10H16ClNO3 B1421882 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1258639-81-4](/img/structure/B1421882.png)
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Descripción general
Descripción
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a chemical compound with the CAS Number: 1258639-81-4 . It has a molecular weight of 233.69 . The IUPAC name for this compound is 2-chloro-N-(1,4-dioxaspiro[4.5]dec-8-yl)acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is 1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a compound with significant synthetic utility. It serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solution and has been optimized to increase yield and reduce reaction time (Zhang Feng-bao, 2006).
Application in Medicinal Chemistry
Compounds derived from 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, such as its derivatives, have been studied for their antiviral activities. Notably, some of these derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this scaffold for developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).
Catalytic Applications
The compound is also involved in palladium-catalyzed aminocarbonylation, where its derivatives are obtained in high yields. This catalytic process underlines the compound's relevance in organic synthesis, particularly in the construction of complex organic structures (R. Farkas, Andea Petz, L. Kollár, 2015).
Biological Activity Studies
Further research into derivatives of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide includes studies on their antimicrobial actions. This includes interactions with amino acids to synthesize new amino-acid derivatives exhibiting antibacterial and antifungal activities, indicating the compound's utility in the development of new antimicrobial agents (V. I. Zvarich et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWDERBJDCRJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)CCl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



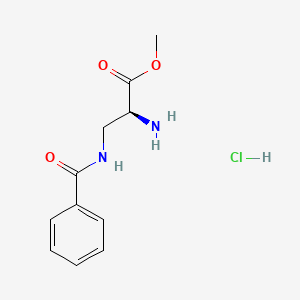
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)
